2-Cyano-4-methoxybenzaldehyde
CAS No.: 21962-47-0
Cat. No.: VC3045221
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21962-47-0 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 2-formyl-5-methoxybenzonitrile |
| Standard InChI | InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3 |
| Standard InChI Key | KEDMRUNNPUDXOQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C=O)C#N |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)C#N |
Introduction
Chemical Structure and Properties
2-Cyano-4-methoxybenzaldehyde is characterized by the presence of three key functional groups on a benzene ring: a cyano group (-CN) at position 2, a methoxy group (-OCH₃) at position 4, and an aldehyde group (-CHO). This combination of electron-withdrawing and electron-donating groups creates a compound with unique chemical reactivity.
Structural Features
The compound exhibits several important structural features:
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A benzene ring core structure
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A cyano group (-CN) at the ortho position (position 2)
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A methoxy group (-OCH₃) at the para position (position 4)
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An aldehyde group (-CHO) that completes the benzaldehyde backbone
The presence of these functional groups creates an electronic environment where the electron-withdrawing cyano group influences the reactivity of the aldehyde moiety, while the electron-donating methoxy group affects the electronic distribution throughout the aromatic system.
Predicted Physical Properties
Based on structural similarities to compounds like 4-methoxybenzaldehyde and cyano-substituted aromatic compounds, we can predict certain physical properties for 2-Cyano-4-methoxybenzaldehyde:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State at Room Temperature | Solid | Similar to related benzaldehyde derivatives |
| Color | White to pale yellow | Typical for aromatic aldehydes |
| Molecular Weight | Approximately 175.18 g/mol | Calculated from molecular formula C₉H₇NO₂ |
| Solubility | Soluble in organic solvents (dichloromethane, ethanol, etc.) | Based on functional group properties |
| Melting Point | Likely between 70-120°C | Comparable to related benzaldehyde derivatives |
Chemical Reactivity and Reactions
The presence of multiple functional groups in 2-Cyano-4-methoxybenzaldehyde suggests diverse chemical reactivity patterns.
Aldehyde Group Reactivity
The aldehyde functionality would be expected to participate in:
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Nucleophilic addition reactions
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Wittig reactions to form alkenes
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Reduction to form alcohols
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Oxidation to form carboxylic acids
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Condensation reactions (aldol, Knoevenagel, etc.)
Cyano Group Transformations
The cyano group could undergo:
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Hydrolysis to form carboxylic acids
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Reduction to form amines
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Reaction with nucleophiles to form imidates and amidines
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Cycloaddition reactions as a dipolarophile
Methoxy Group Reactions
The methoxy group might participate in:
Comparison with Related Compounds
Understanding the properties of 2-Cyano-4-methoxybenzaldehyde can be enhanced by comparing it with structurally related compounds.
Comparison with 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde (also known as p-anisaldehyde) lacks the cyano group present in 2-Cyano-4-methoxybenzaldehyde:
| Property | 4-Methoxybenzaldehyde | 2-Cyano-4-methoxybenzaldehyde (Predicted) |
|---|---|---|
| Reactivity of Aldehyde Group | Higher | Lower due to electron-withdrawing effect of cyano group |
| Electronic Distribution | Electron-rich aromatic ring | Less electron-rich due to cyano group |
| Melting Point | Liquid at room temperature | Likely solid at room temperature |
| Applications | Flavors, fragrances, synthesis | Primarily synthetic applications |
Comparison with 2-Hydroxy-4-methoxybenzaldehyde
2-Hydroxy-4-methoxybenzaldehyde, which appears in the search results , differs from 2-Cyano-4-methoxybenzaldehyde by having a hydroxyl group instead of a cyano group:
| Feature | 2-Hydroxy-4-methoxybenzaldehyde | 2-Cyano-4-methoxybenzaldehyde |
|---|---|---|
| Hydrogen Bonding | Intramolecular hydrogen bonding possible | No intramolecular hydrogen bonding |
| Acidity | Moderately acidic phenol group | Non-acidic |
| Reactivity | Can form esters via the hydroxyl group | Forms nitrile derivatives via the cyano group |
| Natural Occurrence | Found naturally in some plants | Likely synthetic only |
Relationship to Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
The search results provide information on ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, which shares some structural features with 2-Cyano-4-methoxybenzaldehyde:
| Aspect | Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | 2-Cyano-4-methoxybenzaldehyde |
|---|---|---|
| Cyano Group | Present at a non-aromatic carbon | Present directly on the aromatic ring |
| Methoxy Group | On a phenyl ring | Directly on the benzaldehyde core |
| Carbonyl Functionality | Ketone and ester groups | Aldehyde group |
| Structure | Extended aliphatic chain with aromatic substituent | Compact aromatic structure |
| Molecular Weight | 261.27 g/mol | Approximately 175.18 g/mol |
Spectroscopic Properties
The spectroscopic characteristics of 2-Cyano-4-methoxybenzaldehyde would be valuable for identification and purity analysis.
Predicted NMR Spectroscopy Features
Based on the structural features, the following ¹H NMR signals would be expected:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8-10.2 | Singlet | 1H |
| Aromatic protons | 7.0-8.2 | Multiple patterns | 3H |
| Methoxy (-OCH₃) | 3.8-4.0 | Singlet | 3H |
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O stretch | 1680-1710 | Strong |
| Cyano C≡N stretch | 2200-2240 | Medium |
| Methoxy C-O stretch | 1050-1150 | Medium to strong |
| Aromatic C=C stretches | 1450-1600 | Multiple bands |
| Aldehyde C-H stretch | 2700-2850 | Weak (characteristic doublet) |
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